molecular formula C10H13NO2 B2445238 (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol CAS No. 84831-43-6

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No. B2445238
CAS RN: 84831-43-6
M. Wt: 179.219
InChI Key: JXHXGRFRNVQDJK-UHFFFAOYSA-N
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Description

“(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as organoheterocyclic compounds . It is also known as 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one .


Synthesis Analysis

The synthesis of this compound involves several steps. One reported method involves the C-formylation of the compound in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions . Another method involves the cyclization of a related compound in the presence of NaH .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO2 . The InChI Key, which is a unique identifier for chemical substances, is DBJMEBUKQVZWMD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be cyclized to form a pyrrolo[2,1][1,4]benzoxazine ring system in the presence of NaH .


Physical And Chemical Properties Analysis

The compound appears as a pale cream form and can be in the form of crystals, powder, or crystalline powder . It has a melting point of 55.5-61.5°C . The compound has an assay (GC) of ≥97.5% .

Scientific Research Applications

Synthesis and Green Chemistry Applications

Green Synthesis Methods A study by Singh et al. (2015) introduces a metal catalyst-free and environmentally friendly method for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This process, which involves the reaction of 2-aminophenols with epichlorohydrin in the presence of NaOH in water at room temperature, is notable for its high regioselectivity and broad substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. The method's simplicity, mild conditions, and practicality make it a green alternative in chemical synthesis (Singh et al., 2015).

Applications in Antimicrobial and Antioxidant Agents

Antimicrobial and Antioxidant Properties A research by Sonia et al. (2013) discusses the synthesis of benzoxazinyl pyrazolone arylidenes, highlighting their potent antimicrobial and antioxidant activities. The study starts with the synthesis of 2-[2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one and proceeds through a series of reactions to yield various derivatives. These compounds were thoroughly analyzed through spectral data and elemental analysis, and their in vitro antimicrobial and antioxidant studies were conducted, showcasing their potential in pharmaceutical applications (Sonia et al., 2013).

Photopolymerization and Thermally Activated Polymerization

Photopolymerizable Benzoxazines A novel class of photopolymerizable benzoxazines, termed methacryloyl-functional benzoxazines, has been developed and studied by Jin et al. (2011). These benzoxazines, synthesized through the reaction of new monomers and methacryloyl chloride, can undergo successful photopolymerization with or without a photoinitiator. However, their thermally activated polymerization is limited by low temperature degradation, suggesting a specific application area in materials science, particularly where controlled polymerization methods are crucial (Jin et al., 2011).

Hydrogenation Reactions and Chemical Transformations

Catalytic Hydrogenation of Dihydrooxazines Research conducted by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of dihydrooxazines, leading to a dynamic mixture of products that can be further transformed into various chemical structures. The study provides a detailed mechanistic scheme for the hydrogenation reaction, indicating a significant application in chemical synthesis where these transformations are desirable for creating complex molecules or pharmaceuticals (Sukhorukov et al., 2008).

properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHXGRFRNVQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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